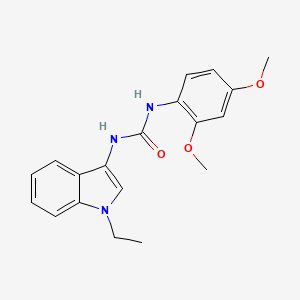

1-(2,4-dimethoxyphenyl)-3-(1-ethyl-1H-indol-3-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-(2,4-dimethoxyphenyl)-3-(1-ethyl-1H-indol-3-yl)urea" is a subject of scientific interest due to its unique chemical structure and potential for various applications in chemistry and biochemistry. This research explores the synthesis, structural analysis, and properties of this compound and similar derivatives.

Synthesis Analysis

The synthesis of urea derivatives, including those similar to the compound of interest, typically involves reactions that form the urea moiety through the interaction of amines with isocyanates or carbodiimides. Studies have demonstrated methods for synthesizing urea derivatives that incorporate both indole and phenyl groups, offering insights into the synthetic pathways that could be applied to our compound of interest (Časar et al., 2005).

Molecular Structure Analysis

The molecular structure of urea derivatives reveals significant insights into their chemical behavior and interactions. For instance, the crystal structure analysis of similar compounds shows that the urea moiety can significantly influence the overall molecular conformation through hydrogen bonding and other non-covalent interactions (Habibi et al., 2013).

Chemical Reactions and Properties

Urea derivatives are known for participating in various chemical reactions, including hydrogen bonding interactions that contribute to their potential as corrosion inhibitors, pharmaceuticals, and materials with unique properties. For example, research on similar compounds has shown their capability to form stable three-dimensional networks through hydrogen bonding, which could be leveraged in designing new materials (Mistry et al., 2011).

Physical Properties Analysis

The physical properties of urea derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. The analysis of these properties is often conducted through X-ray crystallography and spectroscopic methods, providing a comprehensive understanding of the compound's characteristics (Rajaraman et al., 2017).

Applications De Recherche Scientifique

Corrosion Inhibition

1-(2,4-dimethoxyphenyl)-3-(1-ethyl-1H-indol-3-yl)urea and its derivatives demonstrate significant potential as corrosion inhibitors. Studies have shown these compounds to be effective in protecting mild steel against corrosion in acidic environments. The compounds' ability to form a protective layer on the surface of metals is key to their effectiveness in inhibiting corrosion, as evidenced by various electrochemical studies (Mistry et al., 2011).

Structural and Spectroscopic Analysis

Indole derivatives, including this compound, have been extensively studied for their diverse applications. Their structural analysis through X-ray diffraction (XRD) and spectroscopic studies (including FT-IR and UV–Visible techniques) provides insights into their molecular properties. These studies also reveal the compounds' potential in nonlinear optical (NLO) applications and other high-tech uses (Tariq et al., 2020).

Antitumor Activity

Research has indicated the potential of this compound derivatives in cancer treatment. Studies on the synthesis, crystal structure, and biological activity of such compounds have shown promising results in antitumor activities. The interactions of these compounds with cellular targets like CDK4 have been a significant focus, hinting at their application in cancer therapy (Hu et al., 2018).

Plant Growth Regulation

Novel urea derivatives, including those related to this compound, have been synthesized and shown to possess activity as plant growth regulators. Their structure and efficacy in promoting plant growth have been a subject of study, highlighting their potential agricultural applications (Song Xin-jian et al., 2006).

Synthesis of Novel Derivatives

The synthesis of new derivatives of this compound contributes significantly to the field of medicinal chemistry. These derivatives are being explored for their pharmacological potential, including as anticancer agents. The process involves a variety of techniques and aims to discover compounds with improved efficacy and specificity (Feng et al., 2020).

Crystal Structure Analysis

The crystal structure analysis of compounds related to this compound offers valuable insights into their molecular configuration. This analysis is crucial for understanding the compounds' physical and chemical properties and their potential applications in various fields, including pharmaceuticals (Choi et al., 2010).

Propriétés

IUPAC Name |

1-(2,4-dimethoxyphenyl)-3-(1-ethylindol-3-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c1-4-22-12-16(14-7-5-6-8-17(14)22)21-19(23)20-15-10-9-13(24-2)11-18(15)25-3/h5-12H,4H2,1-3H3,(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUGNSZCJDOCKPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=C(C=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2481359.png)

![2-(2-Ethyl-5-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B2481360.png)

![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide](/img/structure/B2481366.png)

![(E)-2-cyano-N-cyclopropyl-3-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2481368.png)

![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N-methyl-2H-triazole-4-carboxamide](/img/structure/B2481373.png)

![9'-Chloro-2'-(4-fluorophenyl)-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2481377.png)